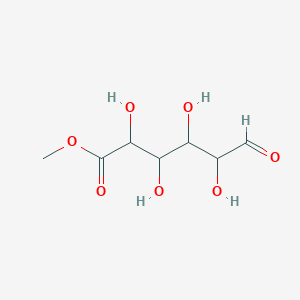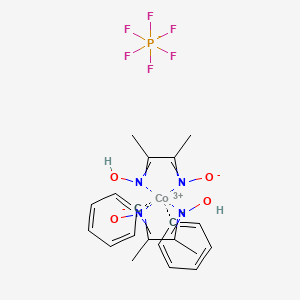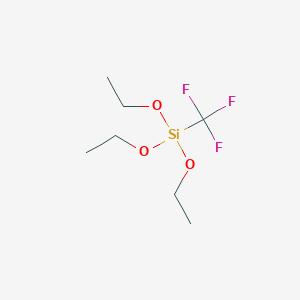
Triethoxy(trifluoromethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethoxy(trifluoromethyl)silane is an organosilicon compound widely used in various fields of chemistry and industry. It is characterized by the presence of a trifluoromethyl group attached to a silicon atom, which is further bonded to three ethoxy groups. This unique structure imparts distinct chemical properties, making it valuable for numerous applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethoxy(trifluoromethyl)silane can be synthesized through several methods. One common approach involves the reaction of trifluoromethylsilane with ethanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions. The use of continuous flow reactors and advanced catalysts can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Triethoxy(trifluoromethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The ethoxy groups can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Reduction Reactions: The compound can participate in reduction reactions, often involving hydrosilanes as reducing agents.
Cross-Coupling Reactions: It is reactive in palladium-catalyzed cross-coupling reactions, forming new carbon-silicon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, alkyl halides, and hydrosilanes. Reaction conditions often involve the use of catalysts such as palladium or nickel, along with specific solvents and temperature controls .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted silanes, while cross-coupling reactions can produce complex organosilicon compounds .
Scientific Research Applications
Triethoxy(trifluoromethyl)silane has a wide range of scientific research applications:
Materials Chemistry: It is used for surface modification and the synthesis of silicon-containing organic compounds.
Biology and Medicine: The compound is explored for its potential in drug delivery systems and biomedical imaging.
Industrial Applications: It is utilized in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Trimethoxy(3,3,3-trifluoropropyl)silane: Similar in structure but with methoxy groups instead of ethoxy groups.
Triethyl(trifluoromethyl)silane: Contains ethyl groups instead of ethoxy groups.
Uniqueness
Triethoxy(trifluoromethyl)silane is unique due to its specific combination of trifluoromethyl and ethoxy groups, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it particularly valuable for specialized applications in materials science and industrial chemistry .
Properties
CAS No. |
167490-07-5 |
|---|---|
Molecular Formula |
C7H15F3O3Si |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
triethoxy(trifluoromethyl)silane |
InChI |
InChI=1S/C7H15F3O3Si/c1-4-11-14(12-5-2,13-6-3)7(8,9)10/h4-6H2,1-3H3 |
InChI Key |
BOVWGKNFLVZRDU-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C(F)(F)F)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


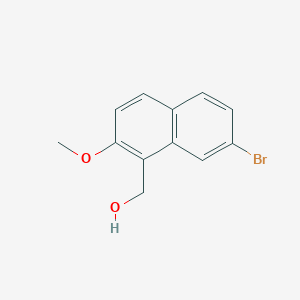
![3-[2-(Dipropylamino)ethyl]aniline](/img/structure/B13894473.png)

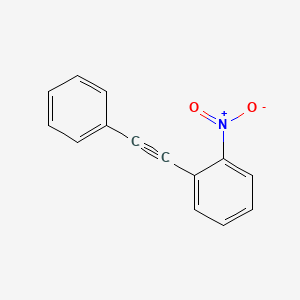
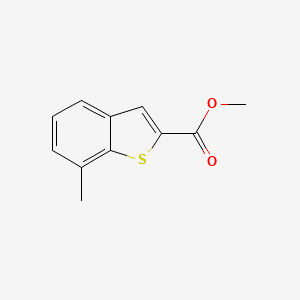

![N'-[(3,4,5-trimethoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B13894497.png)
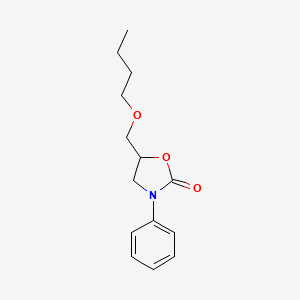
![8-Methanesulfonyl-6-methyl-3-(1H-pyrazol-4-yl)-imidazo[1,2-a]pyrazine](/img/structure/B13894503.png)
![7-Bromo-6-fluoropyrazolo[1,5-A]pyridine](/img/structure/B13894511.png)
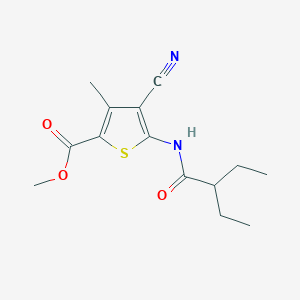
![(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B13894533.png)
